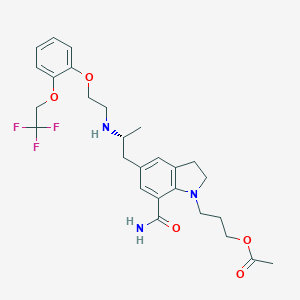

O-Acetyl Silodosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

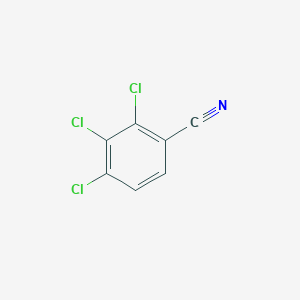

Synthesis Analysis

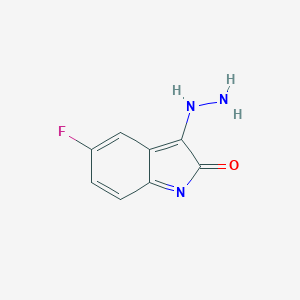

The synthesis of Silodosin, the precursor to O-Acetyl Silodosin, involves several key steps starting from specific indoline derivatives. The process includes condensation reactions, resolution with L-mandelic acid, protection and deprotection steps, and hydrolysis, achieving an overall yield of about 6.6% (Liang Huixin, 2015). Another method improved the synthesis of a key intermediate of Silodosin through Friedel Crafts acylation, nitration, and reduction, showcasing a 70% overall yield (Zhang Tao et al., 2007).

Molecular Structure Analysis

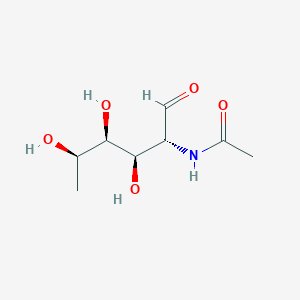

The molecular structure of O-Acetyl Silodosin features significant modifications at specific sites, contributing to its distinct biological and chemical properties. The structural analysis includes the examination of sialic acids, which can be acetylated at various positions, influencing their role in biological systems (A. Klein & P. Roussel, 1998). High-resolution NMR spectroscopy provides insights into the influence of O-acetylation on neighboring sugar-skeleton protons (J. Haverkamp et al., 1982).

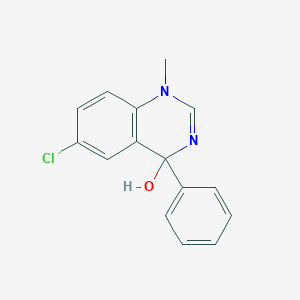

Chemical Reactions and Properties

O-Acetylation of sialic acids, a key component in the molecular structure of O-Acetyl Silodosin, plays a crucial role in various chemical reactions and biological functions. The process is controlled by specific enzymes, with O-acetyl transferases adding acetyl groups and esterases removing them, affecting cell-cell interactions and non-immune protection of mucosa (A. Klein & P. Roussel, 1998).

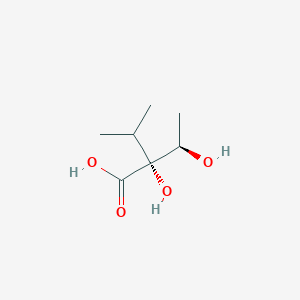

Physical Properties Analysis

The physical properties of O-Acetyl Silodosin, including solubility, melting point, and stability, are influenced by its molecular structure and the presence of O-acetyl groups. Studies on similar compounds indicate that modifications like O-acetylation can significantly affect these properties, although specific studies on O-Acetyl Silodosin are not directly mentioned.

Chemical Properties Analysis

The chemical properties of O-Acetyl Silodosin, such as reactivity, chemical stability, and interaction with other molecules, are closely related to its O-acetylated sialic acids. These modifications impact its recognition and binding capabilities, playing vital roles in cellular processes and potential therapeutic applications (Yang Ji et al., 2021).

Safety And Hazards

Silodosin is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is not recommended for use in severe renal impairment (CCr < 30 mL/min), severe hepatic impairment (Child-Pugh score ≥ 10), or concomitant administration with strong Cytochrome P450 3A4 (CYP3A4) inhibitors (e.g., ketoconazole, clarithromycin, itraconazole, ritonavir) .

Orientations Futures

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It may also be administered to relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy and to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .

Propriétés

IUPAC Name |

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWICOMVSJHYADK-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

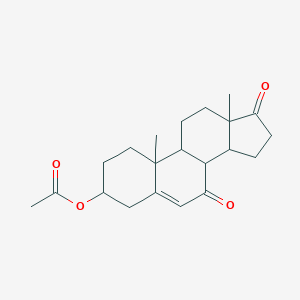

Molecular Formula |

C27H34F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Acetyl Silodosin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)